(4-Bromo-3-metilfenil)urea

Descripción general

Descripción

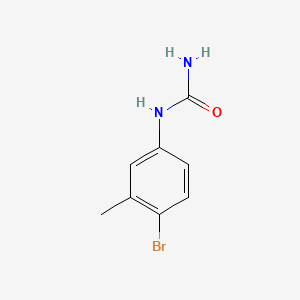

(4-Bromo-3-methylphenyl)urea is an organic compound with the molecular formula C8H9BrN2O It is a derivative of urea where one of the hydrogen atoms is replaced by a (4-bromo-3-methylphenyl) group

Aplicaciones Científicas De Investigación

(4-Bromo-3-methylphenyl)urea has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and cancer.

Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Mecanismo De Acción

Target of Action

It is known that urea derivatives can have a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (4-Bromo-3-methylphenyl)urea may interact with multiple targets within these pathways.

Mode of Action

It is known that urea derivatives can interact with their targets in various ways, often by binding to specific receptors or enzymes, thereby modulating their activity .

Biochemical Pathways

Given the broad range of biological activities associated with urea derivatives, it is likely that this compound may affect multiple pathways, potentially including those involved in inflammation, cancer, viral replication, and more .

Result of Action

Given the broad range of biological activities associated with urea derivatives, it is likely that this compound may have diverse effects at the molecular and cellular level .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methylphenyl)urea typically involves the reaction of 4-bromo-3-methylaniline with isocyanates. One common method is to react 4-bromo-3-methylaniline with phenyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (4-Bromo-3-methylphenyl)urea can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining consistency and reducing the risk of contamination.

Análisis De Reacciones Químicas

Types of Reactions

(4-Bromo-3-methylphenyl)urea can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

Substitution Reactions: Products include substituted ureas with different functional groups replacing the bromine atom.

Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of the methyl group.

Reduction Reactions: Products include amines formed from the reduction of nitro groups.

Comparación Con Compuestos Similares

Similar Compounds

- (4-Bromo-3-methylphenyl)isocyanate

- (4-Bromo-3-methylphenyl)carbamate

- (4-Bromo-3-methylphenyl)thiourea

Uniqueness

(4-Bromo-3-methylphenyl)urea is unique due to the presence of both the bromine atom and the urea moiety, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in different fields make it a versatile compound.

Actividad Biológica

(4-Bromo-3-methylphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by research findings and case studies.

Chemical Structure and Synthesis

(4-Bromo-3-methylphenyl)urea features a urea functional group attached to a brominated aromatic ring. The synthesis typically involves the bromination of 2-methylphenyl compounds followed by urea formation. Optimized reaction conditions are crucial for enhancing yield and purity during production.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of (4-Bromo-3-methylphenyl)urea. It has been shown to inhibit cancer cell proliferation effectively. For instance, a study indicated that this compound could modulate various cellular processes by interacting with specific enzymes or receptors, thereby influencing cancer cell dynamics.

2. Antimicrobial Activity

The antimicrobial properties of (4-Bromo-3-methylphenyl)urea have been evaluated against several bacterial strains. In vitro tests demonstrated that it exhibited significant growth inhibition against Acinetobacter baumannii, with some derivatives achieving inhibition rates as high as 94.5% . The Minimum Inhibitory Concentration (MIC) values for various synthesized derivatives have been documented, showing a range of effectiveness:

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| 5a | 50 | 100 |

| 5b | 25 | 50 |

| 5c | 12.5 | 25 |

| 5d | 6.25 | 12.5 |

Compound 5d was identified as the most potent, showcasing its potential as an effective antimicrobial agent .

3. Enzyme Inhibition

The compound has also been investigated for its urease inhibitory activity , which is crucial given urease's role in various medical conditions such as kidney stones and peptic ulcers. Studies have demonstrated that derivatives of (4-Bromo-3-methylphenyl)urea can act as potent urease inhibitors, with IC50 values ranging from low micromolar concentrations . The kinetic analysis revealed non-competitive inhibition for some derivatives, indicating their potential therapeutic applications in managing urease-related disorders.

Study on Urease Inhibition

A notable study synthesized several urea derivatives and assessed their urease inhibitory activity. Among them, compounds with specific substitutions on the phenyl ring showed enhanced inhibitory effects compared to standard thiourea . The study utilized molecular docking techniques to elucidate binding interactions, providing insights into the mechanism of action.

Antimicrobial Efficacy Analysis

In another investigation focused on antimicrobial efficacy, (4-Bromo-3-methylphenyl)urea derivatives were screened against multiple pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated variable levels of inhibition, with certain compounds demonstrating promising activity against resistant strains . Molecular docking studies further supported these findings by revealing the binding affinities of the most active compounds.

Propiedades

IUPAC Name |

(4-bromo-3-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-4-6(11-8(10)12)2-3-7(5)9/h2-4H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGNBCADENCADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10229129 | |

| Record name | (3-Methyl-4-bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10229129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78508-46-0 | |

| Record name | (3-Methyl-4-bromophenyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078508460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Methyl-4-bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10229129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.